2-Methyl-3-(methyldisulfanyl)furan-d3
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Overview
Description
2-Methyl-3-(methyldisulfanyl)furan-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 2-Methyl-3-(methyldisulfanyl)furan, where three hydrogen atoms are replaced by deuterium. It is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methyldisulfanyl)furan-d3 typically involves the reaction of methyl chloride with sodium thiosulfate to form a Bunte salt. This intermediate then reacts with 2-methyl-3-furanthiol to produce the desired compound . The reaction conditions usually require an anhydrous environment or acidic conditions to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methyldisulfanyl)furan-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the disulfide group into sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(methyldisulfanyl)furan-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms due to its deuterium labeling.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methyldisulfanyl)furan-d3 involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, influencing various biochemical pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic and pharmacokinetic profiles .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methyldisulfanyl)furan: The non-deuterated version of the compound.
Methyl 2-methyl-3-furyl disulfide: Another disulfide-containing furan derivative.
Furan, 2-methyl-3-(methyldithio): A similar compound with slight structural variations.
Uniqueness
2-Methyl-3-(methyldisulfanyl)furan-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms, metabolic pathways, and pharmacokinetics, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C6H8OS2 |
---|---|
Molecular Weight |
163.3 g/mol |
IUPAC Name |
2-methyl-3-(trideuteriomethyldisulfanyl)furan |
InChI |
InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3/i2D3 |
InChI Key |
SRUTWBWLFKSTIS-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SSC1=C(OC=C1)C |
Canonical SMILES |
CC1=C(C=CO1)SSC |
Origin of Product |
United States |
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